3-[(3-Fluorophenoxy)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 3-fluorophenoxy group. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug development. The molecular formula for this compound is CHFNO, with a molecular weight of 195.23 g/mol .
This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. Pyrrolidine itself is a five-membered nitrogen-containing heterocycle that serves as a versatile scaffold in drug design, particularly in the development of compounds targeting various biological pathways . The presence of the fluorophenoxy group enhances its lipophilicity and may influence its pharmacokinetic properties.
The synthesis of 3-[(3-Fluorophenoxy)methyl]pyrrolidine can be approached through several methodologies, typically involving the formation of the pyrrolidine ring followed by functionalization with the fluorophenoxy group. Common synthetic routes include:
Recent advances in synthetic techniques, such as microwave-assisted organic synthesis, have improved the efficiency and yield of these reactions, aligning with modern green chemistry principles .
The molecular structure of 3-[(3-Fluorophenoxy)methyl]pyrrolidine consists of a pyrrolidine ring (a saturated five-membered ring containing one nitrogen atom) connected to a 3-fluorophenoxy group via a methylene bridge. The structural representation can be described as follows:
The three-dimensional conformation of this compound can exhibit different spatial arrangements due to the flexibility of the pyrrolidine ring, which may influence its biological activity.
3-[(3-Fluorophenoxy)methyl]pyrrolidine may undergo various chemical reactions typical for both pyrrolidines and aryl ethers. Key reaction types include:
These reactions are significant for exploring structure-activity relationships and optimizing the pharmacological properties of the compound.
The physical properties of 3-[(3-Fluorophenoxy)methyl]pyrrolidine include:
Chemical properties include stability under standard laboratory conditions and potential reactivity with electrophiles or nucleophiles depending on functional groups present.
3-[(3-Fluorophenoxy)methyl]pyrrolidine has potential applications in various fields, including:
The synthesis of 3-[(3-fluorophenoxy)methyl]pyrrolidine leverages advanced strategies for introducing fluorinated aryl motifs to the pyrrolidine scaffold. A prominent route involves ring contraction of pyridines via photochemical activation. This method employs silylborane (e.g., PhMe₂SiBpin) under 365–430 nm irradiation to convert pyridine precursors into 2-azabicyclo[3.1.0]hex-3-ene intermediates, which are subsequently functionalized at the C3 position with 3-fluorophenoxymethyl groups [9]. Key advantages include broad functional group tolerance (e.g., esters, alkynes) and compatibility with tert-butyldimethylsilyl (TBS)-protected alcohols.
Alternative pathways include:
Table 1: Synthetic Routes to 3-[(3-Fluorophenoxy)methyl]pyrrolidine
| Method | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|
| Photochemical ring contraction | Silylborane, 365 nm LED, benzene | 85–91 | Functional group diversity |
| Reductive amination | NaBH₃CN, MeOH, rt | 75–82 | Mild conditions |
| Nucleophilic displacement | Organozinc, Pd(PPh₃)₄, THF | 68 | Stereocontrol |
Efficient O-alkylation and C–C bond formation between 3-fluorophenol and pyrrolidine motifs rely on tailored catalysts:
Table 2: Catalytic Systems for Phenoxy-Methyl Functionalization
| Catalyst | Reaction Type | Temperature (°C) | Yield Range (%) |
|---|---|---|---|
| Zr-KIT-6 | Williamson ether synthesis | 80 | 88–92 |
| FeCl₃ | Electrophilic coupling | 100 | 70–78 |
| Pd(OAc)₂/XPhos | Buchwald-Hartwig amination | 90 | 65–75 |
Sustainable synthesis routes emphasize enzymatic resolution and solvent optimization:
Stereoselectivity is critical for bioactivity optimization. Key strategies include:
Table 3: Stereocontrol Techniques in Pyrrolidine Synthesis
| Technique | Substrate | Stereochemical Outcome | ee/dr |
|---|---|---|---|
| Photochemical ring contraction | 4-tert-Butylpyridine | cis-6-Silyl-2-azabicyclohexene | >95% cis |
| CAL-B resolution | Racemic 3-hydroxymethyl | (R)-Alcohol (>98% ee) | >98% ee |
| Chiral auxiliary (S-prolinol) | 3-Acylpyrrolidine | trans-Phenoxymethyl | dr 95:5 |
Table 4: Structural Data for 3-[(3-Fluorophenoxy)methyl]pyrrolidine
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 3-[(3-Fluorophenoxy)methyl]pyrrolidine |
| SMILES | FC1=CC=CC(OCC2(O)CNCC2)=C1 |
| InChI Key | ZJYFYPJSYSJBPN-UHFFFAOYSA-N |
| Molecular Formula | C₁₁H₁₄FNO |
| LogP (Predicted) | 1.8 (Molinspiration) |
| Hydrogen Bond Acceptors | 2 (N, O) |
| Topological Polar Surface Area | 12 Ų |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7